Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-
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Overview
Description
(S)-2-(4-phenyl-4,5-dihydrooxazol-2-yl)phenol is a chiral compound that features an oxazoline ring fused to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-phenyl-4,5-dihydrooxazol-2-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a phenolic compound with an amino alcohol in the presence of a dehydrating agent to form the oxazoline ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-phenyl-4,5-dihydrooxazol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxazoline ring can be reduced to form amino alcohols.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the oxazoline ring would yield amino alcohols.
Scientific Research Applications
Chemistry: Used as a ligand in asymmetric synthesis and catalysis.
Biology: Potential use in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(4-phenyl-4,5-dihydrooxazol-2-yl)phenol involves its interaction with specific molecular targets. The oxazoline ring can coordinate with metal ions, making it useful in catalysis. The phenol group can form hydrogen bonds and participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
®-2-(4-phenyl-4,5-dihydrooxazol-2-yl)phenol: The enantiomer of the compound, with similar but distinct properties.
2-(4-phenyl-4,5-dihydrooxazol-2-yl)phenol: The racemic mixture of both enantiomers.
2-(4-phenyl-4,5-dihydrooxazol-2-yl)aniline: A similar compound with an aniline group instead of a phenol group.
Uniqueness
(S)-2-(4-phenyl-4,5-dihydrooxazol-2-yl)phenol is unique due to its chiral nature, which can lead to different biological activities and chemical reactivities compared to its enantiomer and racemic mixture. Its specific structure allows for selective interactions in catalytic and biological systems.
Properties
Molecular Formula |
C15H13NO2 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenol |
InChI |
InChI=1S/C15H13NO2/c17-14-9-5-4-8-12(14)15-16-13(10-18-15)11-6-2-1-3-7-11/h1-9,13,17H,10H2/t13-/m1/s1 |
InChI Key |
IZKPOGDNFMTRFD-CYBMUJFWSA-N |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=C2O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2O)C3=CC=CC=C3 |
Origin of Product |
United States |
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